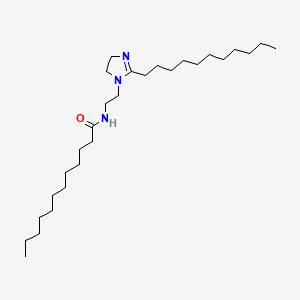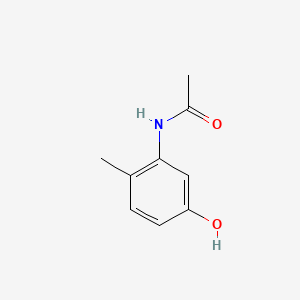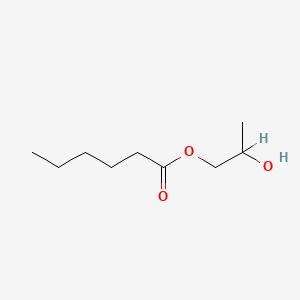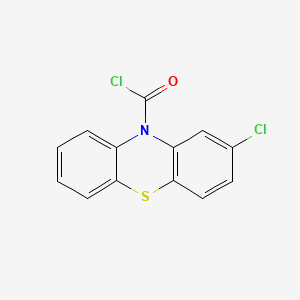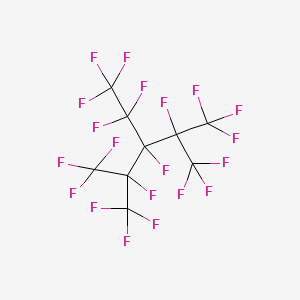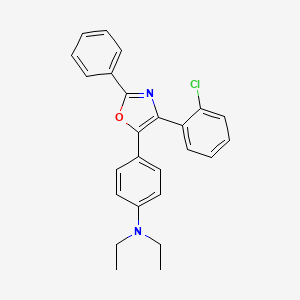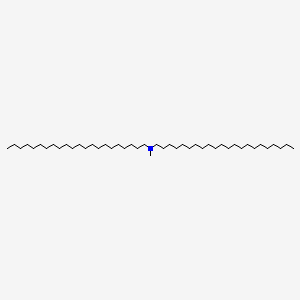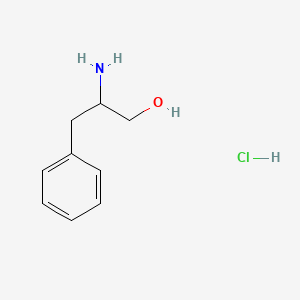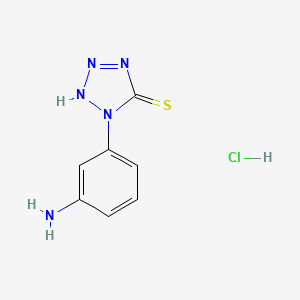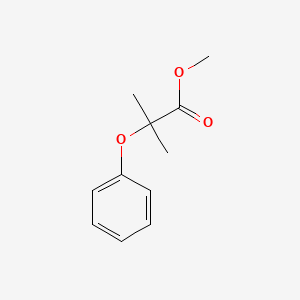
Parodilol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
パロジロールは、分子式がC23H27N3O2、モル質量が377.485 g/molの化学化合物です
製造方法
合成ルートと反応条件
パロジロールの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。
コア構造の形成: 最初の段階は、芳香族アルデヒドとアミンとの縮合反応によるコア構造の形成です。
官能基の修飾:
最終的な組み立て: 最終段階には、中間体のカップリングによるパロジロールの形成が含まれ、これは通常、収率と純度を最適化するために触媒と特定の溶媒を使用して制御された条件で行われます。
工業生産方法
パロジロールの工業生産には、同様の合成ルートが採用されることがありますが、規模が大きくなります。これには、次のようなものがあります。
バッチ処理: 反応をバッチで行うために、大型反応器を使用します。
連続フロー処理: 効率とスケーラビリティを向上させるために、連続フロー反応器を実装します。
精製: 最終製品を精製するために、結晶化、蒸留、クロマトグラフィーなどの技術を使用します。
化学反応の分析
反応の種類
パロジロールは、次のようなさまざまな化学反応を起こします。
酸化: パロジロールは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応と求電子置換反応は、存在する官能基に応じて起こりえます。
一般的な試薬と条件
酸化: 一般的な試薬には、酸性または塩基性条件下での過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬は、無水条件下で使用されます。
置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬は、さまざまな温度と溶媒下で使用されます。
主要な生成物
酸化: カルボン酸やケトンなどの酸化された誘導体を生じます。
還元: アルコールやアミンなどの還元された形態を生じます。
置換: 使用する試薬に応じて、置換された誘導体になります。
科学研究への応用
パロジロールは、科学研究で幅広く応用されています。
化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 心血管疾患やその他の医学的状態の治療における治療の可能性が調査されています。
工業: 医薬品、農薬、特殊化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parodilol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.
Functional Group Modifications:
Final Assembly: The final step includes the coupling of intermediate compounds to form this compound under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Parodilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under varying temperatures and solvents.
Major Products
Oxidation: Produces oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Yields reduced forms, such as alcohols or amines.
Substitution: Results in substituted derivatives, depending on the reagents used.
科学的研究の応用
Parodilol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
パロジロールの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: パロジロールは、受容体や酵素に結合して、その活性を調節することがあります。
関与する経路: 細胞増殖、アポトーシス、炎症などのシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
パロジロールは、他の類似の化合物と比較して、その独自性を強調することができます。
類似の化合物: プロプラノロール、メトプロロール、アテノロールなどの例があります。
独自性: パロジロールは、これらの化合物と比較して、ユニークな薬物動態特性、受容体選択性、治療効果を示す可能性があります。
類似化合物との比較
Parodilol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include propranolol, metoprolol, and atenolol.
Uniqueness: this compound may exhibit unique pharmacokinetic properties, receptor selectivity, and therapeutic effects compared to these compounds.
特性
CAS番号 |
103238-56-8 |
|---|---|
分子式 |
C23H27N3O2 |
分子量 |
377.5 g/mol |
IUPAC名 |
1-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,12-16-13-25-20-7-4-3-6-18(16)20)26-14-17(27)15-28-22-9-5-8-21-19(22)10-11-24-21/h3-11,13,17,24-27H,12,14-15H2,1-2H3 |
InChIキー |
RJZLPXDYXSPJSS-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
正規SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


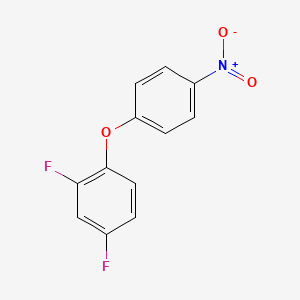
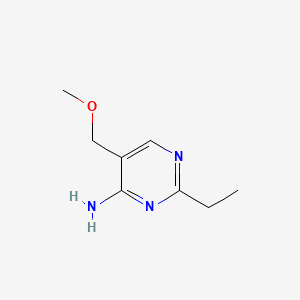
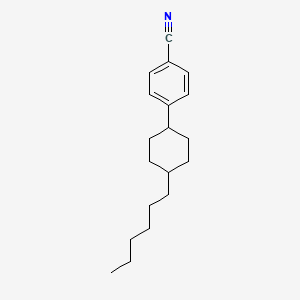
![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)
